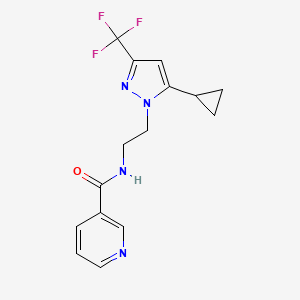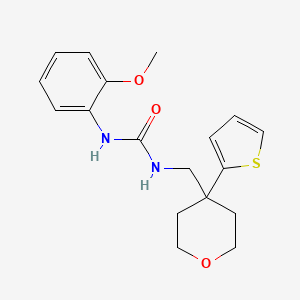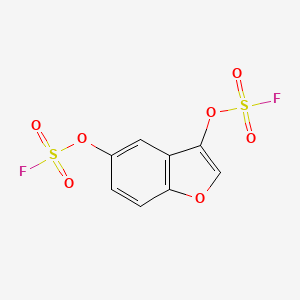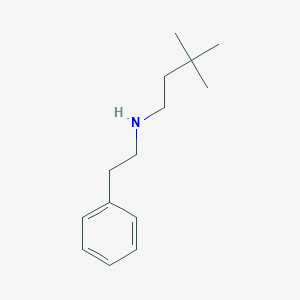
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide, also known as CTB-201, is a novel small molecule that has recently gained attention in the field of biomedical research. This compound has shown promising results in various preclinical studies and has the potential to be used as a therapeutic agent for the treatment of several diseases.
Scientific Research Applications
Mammals, Insects, and Bacteria Utilization of Nicotinamide Derivatives
Nicotinamide derivatives, including N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide, are active against pellagra and are formed in the mammalian body after administration of related compounds. These derivatives are processed differently in mammals, insects, and bacteria, showing the broad biological activity and utility of such compounds (Ellinger, Fraenkel, & Abdel Kader, 1947).
Gastric Lesions and Stress-Induced Damage
Research on 1-Methylnicotinamide (MNA), a major derivative of nicotinamide, indicates its potential in reducing gastric lesions and stress-induced damage in rats. This points towards the therapeutic potential of nicotinamide derivatives in gastric mucosal defense and stress-related gastric conditions (Brzozowski et al., 2008).
Molecular Assemblies in Pharmaceuticals
Nicotinamide and its derivatives are integral in forming molecular assemblies in pharmaceutical cocrystals, influencing drug delivery and stability. The study of these assemblies can lead to the development of more effective pharmaceutical formulations (Jarzembska et al., 2017).
Cycloaddition Reactions in Organic Synthesis
Nicotinamide derivatives are involved in heterocyclic cycloaddition reactions, which are crucial in organic synthesis and the creation of complex molecular structures. These reactions are key in the synthesis of various pharmacologically active compounds (Falck et al., 1990).
Synthesis of Fused Pyrazoles
The synthesis of fused pyrazoles, involving reactions with nicotinamide derivatives, leads to compounds with potential antimicrobial and antiviral properties. This highlights the role of nicotinamide derivatives in the development of new therapeutic agents (Joshi et al., 2010).
Supramolecular Synthons in Crystal Engineering
Nicotinamide derivatives are crucial in forming supramolecular synthons in multicomponent crystals. This application is important in crystal engineering, which has implications for drug design and materials science (Das & Baruah, 2011).
Nicotinamide in Clinical Nutrition
Nicotinamide plays a significant role in cellular energy metabolism and influences oxidative stress. It is crucial in treating disorders involving immune system dysfunction, diabetes, and aging-related diseases, showcasing its medical significance (Maiese et al., 2009).
Inhibitors of Nicotinamide N-Methyltransferase
Research on inhibitors of Nicotinamide N-Methyltransferase (NNMT) involving nicotinamide derivatives points towards their potential in treating metabolic and chronic diseases. This highlights the role of nicotinamide derivatives in developing new therapeutic strategies (Neelakantan et al., 2017).
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-8-12(10-3-4-10)22(21-13)7-6-20-14(23)11-2-1-5-19-9-11/h1-2,5,8-10H,3-4,6-7H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAFKHNIVXKHRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
![Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate](/img/structure/B2403028.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)
![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2403038.png)
![2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2403039.png)




![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)
![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)
